4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[2.1.1]hexane-1-carboxylicacid
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Overview
Description
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[2.1.1]hexane-1-carboxylic acid is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis. The bicyclo[2.1.1]hexane core provides rigidity and stability to the molecule, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[211]hexane-1-carboxylic acid typically involves multiple steps One common method starts with the preparation of the bicyclo[21The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of adding amino acids and protecting groups, ensuring consistency and efficiency in production. The use of high-performance liquid chromatography (HPLC) is common to purify the final product .
Chemical Reactions Analysis
Types of Reactions
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[2.1.1]hexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce new functional groups.
Reduction: Reduction reactions can be used to modify the bicyclic core or the Fmoc group.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[2.1.1]hexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[2.1.1]hexane-1-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group can be cleaved under basic conditions, revealing an amino group that can participate in further chemical reactions. The bicyclic core provides structural stability, allowing the compound to interact with enzymes and receptors in a specific manner .
Comparison with Similar Compounds
Similar Compounds
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[2.2.1]heptane-1-carboxylic acid: Similar in structure but with a different bicyclic core, leading to variations in reactivity and stability.
(Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acid azides: Used in peptide synthesis with different reactivity profiles.
Uniqueness
The uniqueness of 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[2.1.1]hexane-1-carboxylic acid lies in its rigid bicyclic structure and the presence of the Fmoc protecting group. This combination provides both stability and versatility, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C22H21NO4 |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)bicyclo[2.1.1]hexane-1-carboxylic acid |
InChI |
InChI=1S/C22H21NO4/c24-19(25)21-9-10-22(12-21,13-21)23-20(26)27-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13H2,(H,23,26)(H,24,25) |
InChI Key |
FWDHZIVFLKUNCS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC1(C2)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
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